

Application Notes: In Vitro Kinase Assays Using a Src-Peptide Substrate

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Compound of Interest

Compound Name: Src-Peptide

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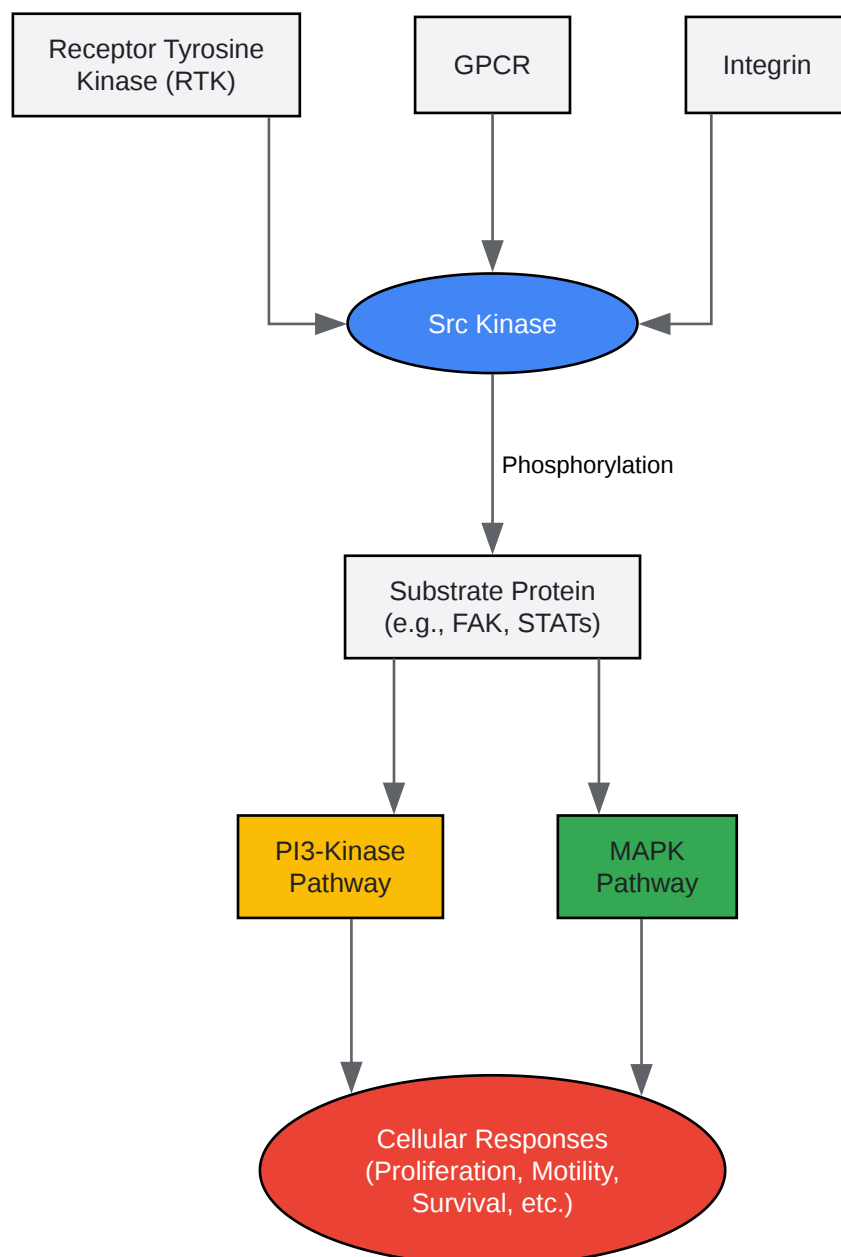
Audience: Researchers, scientists, and drug development professionals.

Introduction: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, migration, and adhesion.[1][2][3] Aberrant Src activity is frequently implicated in the development and progression of various human cancers, making it a significant target for therapeutic intervention.[1][3][4] In vitro kinase assays are indispensable tools for elucidating the enzymatic activity of Src and for the discovery and characterization of potential inhibitors.[3] These assays typically utilize a synthetic peptide substrate containing a specific tyrosine residue that can be phosphorylated by Src. A commonly used substrate is a peptide derived from p34cdc2, with the sequence KVEKIGEGTYGVVYK.[5][6] This document provides detailed protocols for performing in vitro kinase assays with this **Src-peptide** substrate using two common detection methods: a traditional radiometric assay and a modern luminescence-based assay.

Src Signaling Pathway Overview

Src kinase is a key transducer of signals originating from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[1][7] Upon activation, Src phosphorylates numerous downstream substrate proteins,

initiating signaling cascades that influence critical cellular functions.[1][8] These downstream pathways often include the MAPK and PI3-kinase pathways.[7][9]



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Caption: Simplified Src kinase signaling cascade.

Src-Peptide Substrate Details

The most frequently cited peptide substrate for Src kinase assays is derived from amino acids 6-20 of p34cdc2.[5][6]

Parameter	Description
Sequence	KVEKIGEGTYGVVYK
Molecular Weight	~1670 Da[5]
Phosphorylation Site	Tyrosine (Y)
Purity	Typically >90-95% by HPLC[5][6]
Format	Supplied as a lyophilized powder[6]

Experimental Protocols

Two primary methods for measuring the phosphorylation of the **Src-peptide** substrate are detailed below: a radiometric assay and a luminescence-based assay.

Protocol 1: Radiometric [γ -³²P]ATP Filter-Binding Assay

This classic assay measures the direct incorporation of a radiolabeled phosphate from [γ -³²P]ATP onto the peptide substrate. The phosphorylated peptide is then separated from unincorporated ATP using a phosphocellulose filter paper.[5][10]

Materials and Reagents:

- Recombinant active c-Src kinase
- Src Substrate Peptide (KVEKIGEGTYGVVYK)
- [γ -³²P]ATP (~3000 Ci/mmol)
- Unlabeled ATP
- Src Kinase Reaction Buffer (see table below)
- 40% Trichloroacetic Acid (TCA)

- 0.75% Phosphoric Acid
- Acetone
- P81 Phosphocellulose paper squares
- Scintillation vials and fluid
- Scintillation counter

Procedure:

- Prepare Reagents: Thaw all components on ice. Prepare a stock solution of the Src substrate peptide (e.g., 600 μM) by dissolving it in the Src Kinase Reaction Buffer.[\[5\]](#)
Prepare the final [γ - ^{32}P]ATP working solution by diluting the radioactive stock with unlabeled ATP and Manganese/ATP cocktail to the desired specific activity.[\[5\]](#)[\[10\]](#)
- Reaction Setup: In a microcentrifuge tube on ice, combine the following:
 - 10 μL Src Kinase Reaction Buffer[\[10\]](#)
 - 10 μL Src Substrate Peptide (for a final concentration of $\sim 150 \mu\text{M}$)[\[5\]](#)
 - 10 μL Active Src Kinase (2-20 Units/assay)[\[5\]](#)[\[10\]](#)
- Initiate Kinase Reaction: Start the reaction by adding 10 μL of the diluted [γ - ^{32}P]ATP solution.
[\[10\]](#)
- Incubation: Vortex the tube briefly and incubate the reaction for 10 minutes at 30°C with agitation.[\[5\]](#)[\[10\]](#) Ensure the reaction time is within the linear range of the enzyme.[\[5\]](#)
- Stop Reaction: Terminate the reaction by adding 20 μL of cold 40% TCA. Incubate for 5 minutes at room temperature to allow the peptide to precipitate.[\[5\]](#)[\[10\]](#)
- Filter Binding: Slowly spot 25 μL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square. The positively charged peptide will bind to the negatively charged paper.[\[5\]](#)

- **Washing:** To remove unincorporated [γ - ^{32}P]ATP, wash the P81 paper squares five times for 5 minutes each in a beaker containing 0.75% phosphoric acid.[\[5\]](#) Follow with a single 3-5 minute wash in acetone to dry the paper.[\[5\]](#)[\[11\]](#)
- **Quantification:** Transfer the dry paper squares to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.[\[5\]](#)[\[11\]](#)

Protocol 2: Luminescence-Based ADP-Glo™ Assay

This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is enzymatically converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[\[4\]](#)[\[11\]](#)

Materials and Reagents:

- Recombinant active c-Src kinase
- Src Substrate Peptide (KVEKIGEGTYGVVYK)
- ATP
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Buffer (see table below)
- White, opaque 384-well or 96-well plates
- Plate-reading luminometer

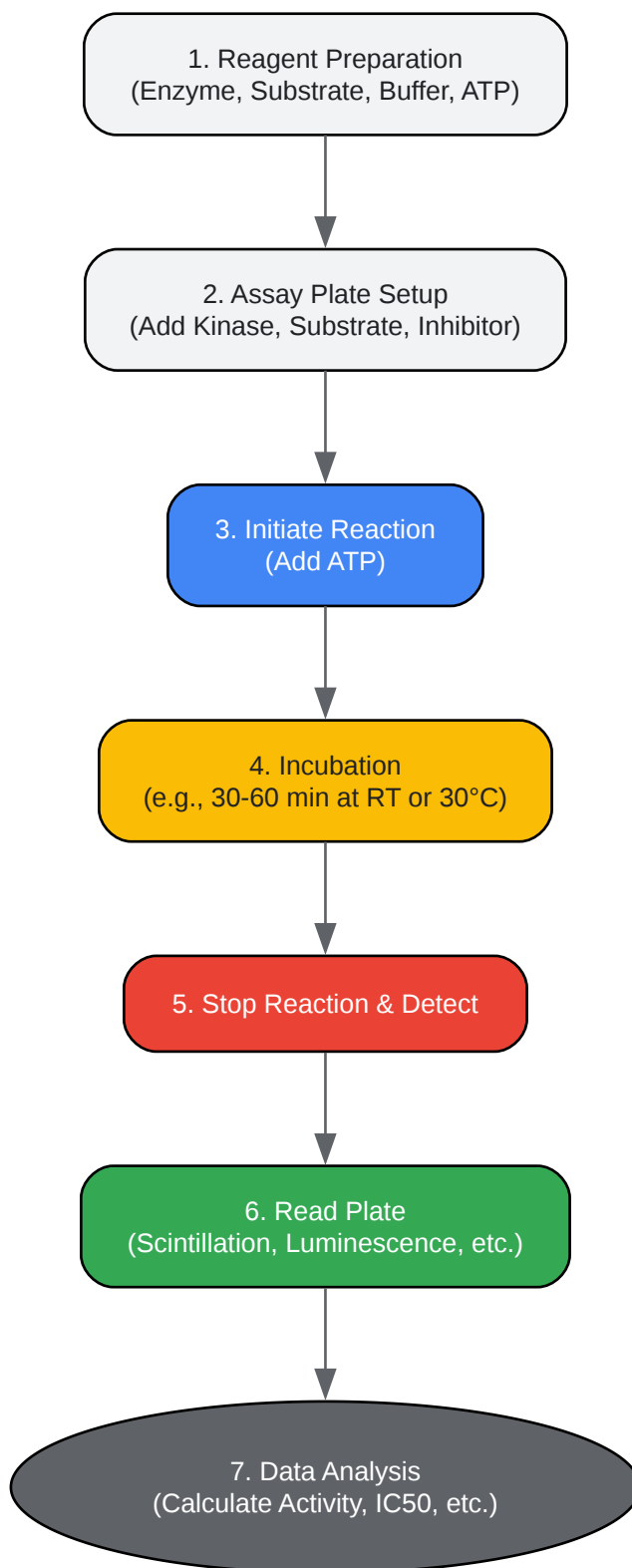
Procedure:

- **Reaction Setup:** In a well of a white multiwell plate, set up the kinase reaction by adding the kinase buffer, Src kinase, **Src-peptide** substrate, and ATP. If testing inhibitors, they should be added at this stage.[\[11\]](#)
- **Kinase Reaction Incubation:** Incubate the reaction plate at room temperature for 60 minutes.[\[11\]](#)

- Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and eliminate any remaining ATP.[4][11]
- Incubation: Incubate the plate for 40 minutes at room temperature.[4][11]
- Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the new ATP to produce light with a luciferase/luciferin reaction.[4][11]
- Incubation: Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.[4][11]
- Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.[4] The light output is directly proportional to the amount of ADP produced and thus to the Src kinase activity.

General Experimental Workflow

The workflow for a typical in vitro kinase assay, whether for basic activity measurement or inhibitor screening, follows a standardized process from reagent preparation to final data analysis.



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Caption: General workflow for an in vitro kinase assay.

Data Presentation and Analysis

Quantitative data from in vitro kinase assays should be clearly structured for comparison and interpretation. For inhibitor screening, results are typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Representative Kinase Buffer Compositions

Buffer Component	Radiometric Assay[5][10]	Luminescence Assay[4][12]
Buffer Salt	100 mM Tris-HCl, pH 7.2	50 mM HEPES, pH 7.5
Divalent Cations	125 mM MgCl ₂ , 25 mM MnCl ₂	10 mM MgCl ₂
Chelating Agent	2 mM EGTA	1 mM EGTA
Reducing Agent	2 mM DTT	2 mM DTT
Detergent	-	0.01% Brij-35
Phosphatase Inhibitor	250 μM Sodium Orthovanadate	-
Other	-	0.1 mg/ml BSA

Table 2: Typical Kinase Reaction Conditions

Parameter	Radiometric Assay	Luminescence Assay
Src Kinase	2-20 Units/assay[5]	2 ng/assay[4]
Src-Peptide Substrate	150 μM[5]	0.25 mg/mL Poly(Glu,Tyr) or peptide[13]
ATP Concentration	Near K _m ; includes [γ- ³² P]ATP[14]	50-160 μM[4][13]
Reaction Volume	40-50 μL[5][15]	10 μL[13]
Incubation Time	10-30 minutes[5][14]	60 minutes[11][13]
Incubation Temperature	30°C[5][14]	Room Temperature[4][13]

Table 3: Example Inhibitor IC50 Data

The following table shows example data for known Src kinase inhibitors. IC50 values are determined by performing the kinase assay across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Inhibitor	Target(s)	Reported IC50 for Src
Staurosporine	Broad-spectrum kinase inhibitor	~6-20 nM[4]
Dasatinib	Potent Abl/Src-family inhibitor	~0.5-1.0 nM[16]
PP2	Src-family selective inhibitor	~5-10 nM[16]

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